N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl
Overview
Description
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H12BrClFN. It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 4-bromo-2-fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzyl ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the compound.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-fluorobenzyl)cyclopropanamine
- N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrobromide
- N-(4-Bromo-2-fluorobenzyl)cyclopropanamine sulfate
Uniqueness
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9;/h1-2,5,9,13H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXBAWWNFETKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400645-37-5 | |
Record name | Benzenemethanamine, 4-bromo-N-cyclopropyl-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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